molecular formula C24H26N4O4S B2887569 N-(3'-acetyl-5-methyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide CAS No. 902248-65-1

N-(3'-acetyl-5-methyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide

Cat. No.: B2887569
CAS No.: 902248-65-1
M. Wt: 466.56
InChI Key: ZYOPUDNHOCPRTB-UHFFFAOYSA-N
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Description

N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, including an acetyl group, a methylethoxyphenyl group, and a thiadiazoline-indoline spiro system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Spirocyclization: The indoline derivative undergoes spirocyclization with a thiadiazoline precursor under acidic or basic conditions to form the spirocyclic structure.

    Functional Group Introduction: The acetyl and methylethoxyphenyl groups are introduced through acylation and alkylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-phenoxyacetamide
  • N-(4-acetylphenyl)-2-phenylsulfanylacetamide
  • N-(4-acetylphenyl)-2,2,2-trifluoroacetamide

Uniqueness

N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide stands out due to its spirocyclic structure and the presence of multiple functional groups, which confer unique chemical reactivity and potential biological activities. This distinguishes it from other similar compounds that may lack such structural complexity.

Properties

IUPAC Name

N-[4-acetyl-5'-methyl-2'-oxo-1'-[(4-propan-2-yloxyphenyl)methyl]spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-14(2)32-19-9-7-18(8-10-19)13-27-21-11-6-15(3)12-20(21)24(22(27)31)28(17(5)30)26-23(33-24)25-16(4)29/h6-12,14H,13H2,1-5H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPUDNHOCPRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CC4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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